REACTION_CXSMILES
|
[CH2:1]([C:3]1([C:6]([O:8][CH3:9])=[O:7])[CH2:5][O:4]1)[CH3:2].[CH:10]1([NH2:15])[CH2:14][CH2:13][CH2:12][CH2:11]1.[CH2:16](O)C>>[CH:10]1([NH:15][CH2:5][C:3]([OH:4])([CH2:1][CH3:2])[C:6]([O:8][CH2:9][CH3:16])=[O:7])[CH2:14][CH2:13][CH2:12][CH2:11]1
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(OC1)C(=O)OC
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated
|
Type
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ADDITION
|
Details
|
diluted to EtOAc
|
Type
|
WASH
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Details
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washed by NaHCO3, brine and water
|
Type
|
CUSTOM
|
Details
|
Organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
is used for next step without further purification (2.7 g, 80%)
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)NCC(C(=O)OCC)(CC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |